molecular formula C13H13NO3 B13860709 1-[4-(Hydroxymethyl)-3-methoxyphenyl]pyridin-2-one

1-[4-(Hydroxymethyl)-3-methoxyphenyl]pyridin-2-one

Katalognummer: B13860709
Molekulargewicht: 231.25 g/mol
InChI-Schlüssel: RAZFENBOVQDYNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(Hydroxymethyl)-3-methoxyphenyl]pyridin-2-one is a compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a hydroxymethyl group and a methoxy group attached to a phenyl ring, which is further connected to a pyridin-2-one moiety. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-[4-(Hydroxymethyl)-3-methoxyphenyl]pyridin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2-pyridone in the presence of a suitable catalyst. The reaction conditions typically include the use of solvents such as ethanol or methanol and heating the reaction mixture to reflux . Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the desired product.

Analyse Chemischer Reaktionen

1-[4-(Hydroxymethyl)-3-methoxyphenyl]pyridin-2-one undergoes several types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-[4-(Hydroxymethyl)-3-methoxyphenyl]pyridin-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[4-(Hydroxymethyl)-3-methoxyphenyl]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

1-[4-(Hydroxymethyl)-3-methoxyphenyl]pyridin-2-one can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C13H13NO3

Molekulargewicht

231.25 g/mol

IUPAC-Name

1-[4-(hydroxymethyl)-3-methoxyphenyl]pyridin-2-one

InChI

InChI=1S/C13H13NO3/c1-17-12-8-11(6-5-10(12)9-15)14-7-3-2-4-13(14)16/h2-8,15H,9H2,1H3

InChI-Schlüssel

RAZFENBOVQDYNH-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)N2C=CC=CC2=O)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.